Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate
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Overview
Description
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is a complex organic compound that features a benzothiazole ring fused with a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate typically involves the reaction of 2-aminobenzenethiol with diethyl phosphite under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and may require the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfinyl group to a sulfonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced benzothiazole compounds, and various substituted phosphonates .
Scientific Research Applications
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(1,3-benzothiazole-2-sulfonyl)methyl]phosphonate
- Diethyl [(1,3-benzothiazole-2-thio)methyl]phosphonate
- Diethyl [(1,3-benzothiazole-2-yl)methyl]phosphonate
Uniqueness
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Biological Activity
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
1. Synthesis and Structure
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with phosphonates. The structure includes a benzothiazole moiety, which is known for its pharmacological properties, linked to a phosphonate group. This configuration is crucial for its biological activity.
2.1 Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives synthesized from benzothiazole have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.025 mM, outperforming standard antibiotics like ampicillin and sulfadiazine .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound | MIC (mM) | Target Bacteria |
---|---|---|
This compound | 0.025 | S. aureus, E. coli |
Standard Drug (Sulfadiazine) | 0.030 | S. aureus |
Standard Drug (Ampicillin) | 0.040 | E. coli |
2.2 Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and interfering with tubulin polymerization . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Table 2: Anticancer Activity Against Various Cell Lines
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 20 | MCF-7 (breast cancer) |
Control Drug (Doxorubicin) | 15 | MCF-7 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydropteroate Synthase (DHPS) : Similar compounds have been shown to inhibit DHPS, an enzyme crucial for bacterial folate synthesis . This inhibition disrupts bacterial growth and survival.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through ROS generation and mitochondrial dysfunction .
- Interference with Tubulin Dynamics : Some studies suggest that benzothiazole derivatives can affect microtubule formation, thereby inhibiting cell division in cancer cells .
4. Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on Antibacterial Efficacy : A recent investigation focused on the antibacterial properties of various benzothiazole derivatives, including this compound. Results indicated strong activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent .
- Anticancer Research : Another study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated significant inhibitory effects on cell proliferation and highlighted its potential as an anticancer therapeutic agent .
Properties
CAS No. |
797763-25-8 |
---|---|
Molecular Formula |
C12H16NO4PS2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethylsulfinyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H16NO4PS2/c1-3-16-18(14,17-4-2)9-20(15)12-13-10-7-5-6-8-11(10)19-12/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
VASGESZALXCRBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CS(=O)C1=NC2=CC=CC=C2S1)OCC |
Origin of Product |
United States |
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